[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Description
The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a thiophene-based ester derivative with a carbamoyl group substituted at the para- and ortho-positions of the phenyl ring. Its structure comprises a 3-methylthiophene-2-carboxylate core linked via a methyl group to a (4-chloro-2-fluorophenyl)carbamoyl moiety.
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORLPMDFANTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetyl Chloride Coupling
Methyl 3-methylthiophene-2-carboxylate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize ester hydrolysis, yielding chloroacetate intermediate (85% yield).
Amidation with 4-Chloro-2-Fluoroaniline
The chloroacetate intermediate undergoes nucleophilic substitution with 4-chloro-2-fluoroaniline in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (2.0 eq) drives the reaction to completion, affording the target compound in 65–70% yield after silica gel chromatography.
Table 2 : Carbamoylation Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Catalyst | K₂CO₃ |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Industrial-Scale Production
Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance safety and reproducibility. Key modifications include:
-
Grignard Formation : Tubular reactors with in-line IR monitoring ensure consistent reagent mixing.
-
Esterification : Reactive distillation columns remove water, increasing conversion to 92%.
-
Carbamoylation : Microwave-assisted heating reduces reaction time to 4 hours while maintaining 68% yield.
Table 3 : Scalability Metrics
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 100 g | 10 kg |
| Carbamoylation Yield | 65–70% | 68–72% |
| Purity (HPLC) | >95% | >98% |
Analytical Characterization
Final product integrity is verified through:
Chemical Reactions Analysis
Types of Reactions
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.
Scientific Research Applications
The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a notable chemical entity with diverse applications in scientific research, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The molecular formula of the compound is , and it features a chloro and fluoro substituent on the phenyl ring, which enhances its biological activity. The presence of the thiophene ring contributes to its unique properties.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various biological targets, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further drug development.
- Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) is known to enhance the antimicrobial activity of compounds. Research shows that similar compounds have demonstrated efficacy against bacterial strains.
Agrochemical Applications
The compound's unique structure positions it as a potential agrochemical. Specifically, it could serve as:
- Acaricides : Compounds with similar structures have shown effectiveness against agricultural pests such as spider mites. The incorporation of the carbamate group may enhance its insecticidal properties.
- Herbicides : Its ability to interact with plant enzymes suggests potential use in herbicide formulations.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the derivatives of carbamate compounds similar to [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate. Results indicated significant inhibition of tumor growth in vitro, suggesting a mechanism involving apoptosis induction in cancer cells .
Case Study 2: Acaricidal Efficacy
Research conducted by BASF demonstrated that structurally related compounds exhibited high efficacy against two-spotted spider mites. The study highlighted the importance of halogen substitution in enhancing biological activity .
Mechanism of Action
The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of the target compound, highlighting variations in substituents and their implications:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-Cl and 2-F substituents on the phenyl ring are strong electron-withdrawing groups (EWGs), which may enhance electrophilic reactivity or stabilize intermediates in synthesis. The cyanoacetyl group in introduces additional polarity and hydrogen-bonding capacity, which could influence binding affinity in biological targets .
Stereoelectronic Effects on Reactivity :
- The carbamoyl group in the target compound is less sterically hindered than the sulfamoyl group in , suggesting differences in nucleophilic substitution or cross-coupling reactions .
- The absence of a sulfur-based substituent (e.g., sulfamoyl) in the target compound may reduce its propensity for π-stacking interactions compared to .
Synthetic Pathways :
Physicochemical and Application-Based Comparisons
Solubility and Stability:
- Target Compound: The chloro-fluoro-phenyl group likely reduces aqueous solubility compared to amino-substituted analogues (e.g., ), but enhances lipophilicity, which is advantageous in membrane permeability for drug candidates .
Pharmacological Potential:
- While explicit data for the target compound are unavailable, structurally related thiophene carboxylates are explored as kinase inhibitors or antimicrobial agents. For example, sulfamoyl derivatives (e.g., ) are often investigated for enzyme inhibition due to their ability to mimic transition states .
Biological Activity
The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its constituent parts:
- 4-Chloro-2-fluorophenyl : A halogenated aromatic ring that may enhance lipophilicity and biological activity.
- Carbamoyl group : This functional group is known for its role in various pharmacological activities.
- 3-Methylthiophene-2-carboxylate : A thiophene derivative that contributes to the compound's unique properties.
The molecular formula is , with a molecular weight of approximately 285.73 g/mol.
- Apoptosis Induction : Similar compounds have been observed to induce apoptosis through mitochondrial pathways. The disruption of mitochondrial membrane potential is a common mechanism leading to cell death .
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell proliferation, akin to other fluorinated compounds that inhibit growth in sensitive cancer cells .
- Metabolic Activation : The metabolism of such compounds often results in the formation of reactive intermediates that can bind covalently to cellular macromolecules, enhancing their biological activity .
Case Study: Antiproliferative Activity
A study conducted on structurally related compounds demonstrated their ability to inhibit cancer cell growth without exhibiting biphasic dose-response relationships, which complicate therapeutic applications. This finding underscores the potential for [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate to be developed as an effective anticancer agent .
Comparative Table of Biological Activities
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Bromination | Br₂ in H₂O/CH₃COOH, 0°C | 65–70 | Regioselectivity control |
| Carbamoylation | Pd(OAc)₂, XPhos, K₂CO₃, DMF, 90°C | 50–55 | Purification of polar byproducts |
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm; carbamoyl CH₂ at δ 4.1–4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 383.02) and fragmentation patterns .
- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing bond angles and torsion parameters .
Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) using fractional factorial designs. For carbamoylation, reducing Pd catalyst from 5 mol% to 2 mol% with microwave irradiation (100°C, 30 min) improves yield to 68% .
- In-line Monitoring : Use HPLC with UV detection to track intermediate formation and optimize reaction quenching .
- Solvent Engineering : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solubility of aromatic intermediates and simplify extraction .
Q. Table 2: Optimization Outcomes
| Parameter | Initial Value | Optimized Value | Impact |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd | Cost reduction, less Pd leaching |
| Reaction Time | 12 h | 4 h (microwave) | Throughput increased 3× |
Advanced: How to reconcile contradictory data on the compound’s biological activity across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
- Metabolic Stability : Test plasma stability (e.g., 37°C, 1 h incubation) to differentiate intrinsic activity vs. metabolite effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with purported targets (e.g., COX-2 for anti-inflammatory activity) .
Q. Table 3: Biological Activity Discrepancies
| Study | Reported IC₅₀ (μM) | Possible Confounders |
|---|---|---|
| A (2024) | 12.3 (COX-2) | Serum protein binding not accounted for |
| B (2025) | 45.6 (COX-2) | Used impure compound (90% purity) |
Advanced: What strategies elucidate the mechanism of action in enzymatic inhibition studies?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, vary substrate (ATP) concentrations with fixed inhibitor .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., WDR5 protein) to identify critical binding residues via activity loss .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
